Diethenyl-oxo-tin

Description

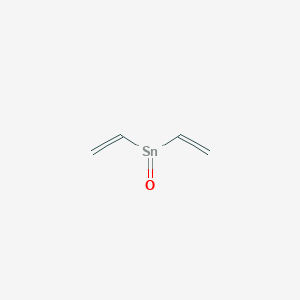

Diethenyl-oxo-tin (hypothetical IUPAC name: oxobis(vinyl)stannane) is an organotin compound characterized by two vinyl (ethenyl) groups bonded to a central tin atom and an oxygen atom. These compounds are critical in industrial applications, including polymer stabilization, catalysis, and coatings.

Properties

CAS No. |

4782-25-6 |

|---|---|

Molecular Formula |

C4H6OSn |

Molecular Weight |

188.80 g/mol |

IUPAC Name |

bis(ethenyl)-oxotin |

InChI |

InChI=1S/2C2H3.O.Sn/c2*1-2;;/h2*1H,2H2;; |

InChI Key |

WBOCPDCTPPPPLR-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Sn](=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethenyl-oxo-tin can be synthesized through the reaction of divinyltin dichloride with water under controlled conditions . The reaction typically involves the hydrolysis of divinyltin dichloride, leading to the formation of this compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrolysis of divinyltin dichloride in a controlled environment. The process is optimized to ensure high yield and purity, with careful monitoring of reaction parameters. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Diethenyl-oxo-tin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.

Substitution: The ethenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

Oxidation: Tin oxides (SnO₂) are the primary products.

Reduction: Lower oxidation state tin compounds, such as tin(II) chloride.

Substitution: Various substituted organotin compounds, depending on the substituent introduced.

Scientific Research Applications

Diethenyl-oxo-tin has a wide range of applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

Mechanism of Action

The mechanism of action of diethenyl-oxo-tin involves its interaction with molecular targets through its tin-oxygen core and ethenyl groups. The compound can form coordination complexes with various biomolecules, influencing their structure and function. In photolithography, this compound acts as a photoresist by undergoing photochemical reactions upon exposure to ultraviolet light, leading to changes in solubility and enabling pattern formation .

Comparison with Similar Compounds

Chemical and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure |

|---|---|---|---|---|

| Dibutyl(oxo)tin | 818-08-6 | C₈H₁₈OSn | 248.71 | (C₄H₉)₂Sn=O |

| Dioctyltin oxide | 870-08-6 | C₁₆H₃₄OSn | 361.15 | (C₈H₁₇)₂Sn=O |

| DIBUTYL TIN OXIDE* | 3140400† | Mixture | - | Complex polymer additive |

Note:

- DIBUTYL TIN OXIDE () is described as a mixture, likely containing dibutyl(oxo)tin alongside other components. Its CAS number (3140400) appears incomplete or erroneous, as valid CAS numbers follow a 5- to 7-digit format with hyphens.

- Dioctyltin oxide () has a longer alkyl chain, resulting in higher molecular weight and altered solubility compared to dibutyl analogs.

Hazard Profiles

- Dibutyl(oxo)tin: No significant hazards are listed in , but its classification as an industrial chemical implies restricted use.

- Dioctyltin oxide: Limited hazard data, though organotin compounds are generally associated with environmental persistence and bioaccumulation risks.

- DIBUTYL TIN OXIDE : Classified under UN3077 (environmentally hazardous substance), with precautions against inhalation and dermal exposure .

Research Findings

- Thermal Stability : Longer alkyl chains (e.g., octyl in dioctyltin oxide) enhance thermal stability, making them suitable for high-temperature processes. Shorter chains (e.g., butyl) are more reactive but less stable .

- Toxicity Trends: Smaller organotin compounds (e.g., trimethyltin) are typically more toxic than larger analogs (e.g., dioctyltin oxide) due to increased bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.